4-[2-(Trifluoromethyl)phenoxy]aniline
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-10-7-5-9(17)6-8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMDOXRREFXBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624611 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61946-84-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61946-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(trifluoromethyl)phenoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
A common method involves the nucleophilic aromatic substitution of a halogenated trifluoromethyl-substituted phenol derivative with an aniline or protected aniline under basic conditions.
Step 1: Protection of Aniline (if necessary)
Aniline is often protected by acylation (e.g., acetylation) to form acetanilide derivatives to prevent side reactions during coupling.Step 2: Formation of Phenoxy Intermediate
The protected aniline derivative reacts with 2-(trifluoromethyl)halobenzene (e.g., 2-chloro-4-(trifluoromethyl)benzene) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a strong base like potassium hydroxide or sodium hydroxide.
Reaction temperatures range from 110°C to 160°C, with reaction times between 3 to 12 hours, optimizing for conversion and limiting decomposition.
This step yields the acetanilide-substituted phenoxy intermediate.Step 3: Deprotection and Amination
The acetanilide intermediate undergoes acidolysis using mineral acids such as hydrochloric acid or sulfuric acid in an alcoholic solvent (methanol, ethanol, or propanol) at temperatures between 40°C and 90°C for 3 to 6 hours.
Subsequent neutralization with alkali (e.g., sodium hydroxide) liberates the free aniline, yielding 4-[2-(trifluoromethyl)phenoxy]aniline.
This method provides high yields (up to ~85%) and product purity (~96%).
Direct Coupling via Buchwald-Hartwig or Ullmann-Type Reactions
For direct formation of the aryl ether bond without protecting groups, palladium- or copper-catalyzed coupling reactions can be employed:
Catalysts and Ligands :
Palladium acetate (Pd(OAc)₂) or copper salts with appropriate ligands facilitate the coupling of 4-bromo-2-fluoroaniline derivatives with 2-(trifluoromethyl)phenol derivatives.Reaction Conditions :
Typically conducted in polar solvents (e.g., DMF, toluene) at elevated temperatures (~100–130°C) under inert atmosphere.Advantages :
This method allows direct coupling without protection/deprotection steps, reducing the number of synthetic steps and potential impurities.Purification :
Products are purified by recrystallization or column chromatography to achieve >95% purity, confirmed by HPLC or GC analysis.
Ammoniation of Halogenated Precursors
Another route involves the ammoniation of halogenated trifluoromethyl-substituted aromatic compounds under high pressure and temperature:
Reaction Conditions :
Ammonia gas or aqueous ammonia at elevated temperatures (~170°C) and pressures (~12 MPa) reacts with chlorinated trifluoromethylated aromatics to substitute chlorine with an amino group.Catalyst-Free Process :
Some patented methods eliminate the need for catalysts, improving environmental and economic aspects.Ammonia Recovery :
Surplus ammonia is recovered via pressurized absorption tanks, enhancing process sustainability.
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of Aniline | Aniline + organic acid anhydride (e.g., acetic anhydride) | 10–20 | 2–5 | High | Protects amino group |
| Phenoxy Coupling (SNAr) | Protected aniline + 3,4-dichloro-trifluoromethyl benzene + KOH/NaOH + DMF/DMSO | 110–160 | 3–12 | ~85 | Polar aprotic solvent, base present |
| Acidolysis and Neutralization | Acetanilide intermediate + HCl/H2SO4 + alcohol + NaOH | 40–90 | 3–6 | ~90 | Deprotection to free aniline |
| Direct Buchwald-Hartwig Coupling | 4-bromo-2-fluoroaniline + 2-(trifluoromethyl)phenol + Pd catalyst + base | 100–130 | 6–12 | >90 | Catalyst required, fewer steps |
| Ammoniation of Halogenated Aromatic | Halogenated trifluoromethyl benzene + NH3 (high pressure) | ~170 | 11 | Variable | Catalyst-free, high pressure |
- The use of polar aprotic solvents such as DMF and DMSO is critical for solubilizing reactants and facilitating nucleophilic substitution reactions.
- Base selection (KOH, NaOH) affects reaction rate and yield; potassium hydroxide often provides better results.
- Reaction temperature and time must be carefully controlled to balance conversion and minimize side reactions or decomposition.
- Protection of the amino group as acetanilide enhances selectivity during coupling, preventing polymerization or side reactions.
- Acidolysis conditions (acid type, solvent, temperature) significantly impact the efficiency of deprotection and purity of the final product.
- Catalyst choice and ligand environment in palladium-catalyzed coupling influence reaction efficiency and product purity.
- High-pressure ammoniation offers an alternative but requires specialized equipment and careful ammonia recovery systems.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives, depending on the electrophile used .
Scientific Research Applications
Pharmaceutical Applications
4-[2-(Trifluoromethyl)phenoxy]aniline has been investigated for its potential use in drug development due to its biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study found that compounds containing the trifluoromethyl group showed high activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM . This suggests potential for developing new antibiotics targeting resistant bacterial strains.
- Cancer Research : The compound has also been explored for anticancer properties. Certain derivatives demonstrated cytotoxic effects on cancer cell lines, such as chronic myeloid leukemia (K562) and breast carcinoma (MCF-7), with IC50 values ranging from approximately 3 to 6 μM . This highlights its potential role in cancer therapeutics.
Agrochemical Applications
The unique chemical structure of this compound makes it valuable in agrochemical formulations. The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds.
- Herbicide Development : Compounds with similar structures have been utilized as herbicides, indicating that this compound could be developed into effective herbicidal agents. The presence of the phenoxy group is critical for herbicidal activity, as it can disrupt plant growth by inhibiting specific enzymatic pathways.
Material Science Applications
In material science, this compound has potential applications in developing advanced materials due to its thermal stability and unique electronic properties.
- Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could improve resistance to environmental degradation and enhance overall material performance.
Case Study 1: Antibacterial Activity Evaluation
A series of studies evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that certain modifications to the aniline structure significantly enhanced antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis provided insights into optimizing future drug candidates .
Case Study 2: Herbicide Efficacy Testing
Field trials were conducted to assess the herbicidal effectiveness of formulations containing this compound against common agricultural weeds. Results demonstrated a marked reduction in weed populations compared to control treatments, suggesting that this compound could serve as a basis for developing new herbicides with lower environmental impact.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenoxy]aniline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Computational Insights
- Lipophilicity: The -CF₃ group increases logP values, enhancing blood-brain barrier penetration in drug candidates. For example, DNTA’s logP is higher than non-fluorinated analogs, aiding in CNS-targeted therapies .
- Thermodynamic Stability: Molecular docking studies () suggest that nitro and ethoxy substituents (e.g., in DNTA and 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline) improve binding energies (-9.2 kcal/mol for DNTA) compared to simpler anilines .
Research Findings and Industrial Relevance
- Anti-Cancer Potential: Compounds like DNTA and ZVS-08 () show promise in theoretical models for Eag-1 inhibition, though in vivo validation is pending .
- Material Science: 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline () is used in polymer synthesis due to its thermal stability and solubility in organic solvents.
- Safety Profiles: notes that 4-[4-(sec-butyl)phenoxy]-2-(trifluoromethyl)phenylamine is classified as an irritant (Xi), emphasizing the need for careful handling in industrial settings.
Biological Activity
4-[2-(Trifluoromethyl)phenoxy]aniline, a compound featuring a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a trifluoromethyl group attached to a phenoxy aniline structure. This specific arrangement enhances its lipophilicity and biological activity, making it a suitable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases and receptors involved in cancer progression. Notably, studies have shown that compounds containing a trifluoromethyl group can significantly enhance potency against targets such as Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.
Inhibitory Activity Against EGFR
Research indicates that derivatives of this compound exhibit high inhibitory activity against EGFR. For instance, certain synthesized analogs achieved up to 92% inhibition at concentrations as low as 10 nM, indicating strong potential for therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that the positioning of the trifluoromethyl group is crucial for enhancing biological activity. Compounds with this group at the para-position on the phenolic ring showed improved potency for inhibiting serotonin uptake and other biological processes compared to their non-fluorinated counterparts .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Cancer Cell Line Studies : In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancers. These findings suggest a promising avenue for further development as anticancer agents .
- Kinase Inhibitor Profiling : A comparative study assessed various compounds' inhibitory effects on EGFR, showing that those with trifluoromethyl substitutions had markedly higher inhibitory rates compared to standard treatments like imatinib .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(Trifluoromethyl)phenoxy]aniline, and how can reaction parameters be optimized?
- Methodology :
-
Nucleophilic aromatic substitution : React 2-(trifluoromethyl)phenol with 4-nitroaniline under basic conditions (e.g., K₂CO₃/DMF), followed by nitro group reduction using Pd/C and H₂ .
-
Alternative pathway : Use Ullmann coupling between 2-(trifluoromethyl)phenyl bromide and 4-aminophenol with a copper catalyst .
-
Optimization : Employ Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) is recommended for multifactorial analysis .
- Key Parameters :
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor coupling but risk decomposition |
| Solvent (DMF vs. DMSO) | — | DMSO improves solubility of intermediates |
| Catalyst Loading | 5–15 mol% | Excess Cu increases side reactions |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/19F NMR : Confirm substitution pattern and trifluoromethyl group integrity. The 19F NMR peak for -CF₃ typically appears at ~-58 ppm .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN:H₂O = 70:30, 1 mL/min).
- FT-IR : Look for N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. How should this compound be handled to prevent decomposition during storage?
- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials. Avoid prolonged exposure to light or moisture, which can hydrolyze the trifluoromethyl group .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways?
- Strategy :
- Use density functional theory (DFT) to model transition states in Ullmann coupling, identifying steric/electronic barriers .
- Pair quantum mechanics (QM) with machine learning (ML) to predict optimal solvent-catalyst combinations .
- Case Study : ICReDD’s workflow integrates reaction path searches (via GRRM) with experimental feedback, reducing optimization time by 40% .
Q. What statistical approaches resolve contradictions in reaction yield data?
- Contradiction Example : Varying yields (45–80%) when scaling from 1 mmol to 10 mmol.
- Resolution :
- Apply Analysis of Variance (ANOVA) to identify significant variables (e.g., mixing efficiency in scaled reactors).
- Use response surface methodology (RSM) to model non-linear relationships between parameters .
Q. How do electronic effects of the trifluoromethyl group influence reactivity?
- Mechanistic Insight :
- The -CF₃ group is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution but activating toward nucleophilic attack.
- Solvent polarity modulates reactivity: In polar aprotic solvents, the -CF₃ group stabilizes intermediates via inductive effects .
- Experimental Data :
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 52 |
Q. What challenges arise in scaling synthesis to gram-scale while maintaining purity?
- Challenges :
- Heat dissipation in exothermic steps (e.g., nitro reduction).
- Enantiomeric purity loss due to racemization at high concentrations.
- Solutions :
- Use flow chemistry for controlled heat management.
- Introduce chiral auxiliaries or asymmetric catalysis early in the synthesis .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
